molecular formula C14H22FNO2S B4868186 Dibutyl[(4-fluorophenyl)sulfonyl]amine

Dibutyl[(4-fluorophenyl)sulfonyl]amine

Cat. No.: B4868186
M. Wt: 287.40 g/mol
InChI Key: DTIUEOPRTGTCDB-UHFFFAOYSA-N
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Description

Dibutyl[(4-fluorophenyl)sulfonyl]amine is a sulfonamide derivative characterized by a 4-fluorophenyl sulfonyl group attached to a dibutylamine moiety.

Properties

IUPAC Name

N,N-dibutyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIUEOPRTGTCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[(4-fluorophenyl)sulfonyl]amine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with dibutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature to ensure high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems can significantly improve the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Dibutyl[(4-fluorophenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dibutyl[(4-fluorophenyl)sulfonyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutyl[(4-fluorophenyl)sulfonyl]amine involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (Source) Sulfonyl Substituent Amine Substituent Molecular Weight (g/mol) Key Properties/Notes
Dibutyl[(4-fluorophenyl)sulfonyl]amine (Target) 4-fluorophenyl Dibutyl ~325 (estimated) High lipophilicity; potential CNS activity inferred from analogs
JJC8-088 () Bis(4-fluorophenyl)methyl Piperazine derivatives ~550 (estimated) Dopamine uptake inhibitor; optimized for CNS penetration
(Diphenylmethyl)[(4-chloro-2-nitrophenyl)sulfonyl]amine () 4-chloro-2-nitrophenyl Diphenylmethyl 402.85 Higher molecular weight; nitro group increases reactivity
((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine () 2,5-dichlorophenyl 2-morpholin-4-ylethyl 336.97 Morpholine enhances solubility; dichloro substituents modulate electronic properties
3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid () 4-fluorophenyl Hydroxy-methylpropionic acid ~260 (estimated) Crystalline; high enantiomeric purity; intermediate for bicalutamide synthesis

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group (Target, ) enhances sulfonyl reactivity compared to chloro or nitro substituents ().
  • Lipophilicity : Dibutylamine in the target compound likely increases membrane permeability relative to morpholine () or piperazine derivatives ().
  • Synthetic Challenges : Bis(sulfonyl)amines () often face yield limitations due to competing side reactions with sulfonyl chlorides, whereas sulfinate salts () enable stereochemical control .

Pharmacological and Functional Comparisons

  • Dopamine Uptake Inhibition: JJC8-088 () demonstrates potent atypical dopamine uptake inhibition, attributed to its bis(4-fluorophenyl)methyl sulfonyl group.
  • Anticancer Applications: Compounds like 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid () serve as intermediates in bicalutamide (anti-prostate cancer drug) synthesis. The target compound’s lack of a carboxylic acid group may limit similar utility but could enable novel biological targets .
  • Solubility and Bioavailability : Morpholine-containing analogs () exhibit improved aqueous solubility compared to dibutyl derivatives, suggesting trade-offs between lipophilicity and pharmacokinetics .

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